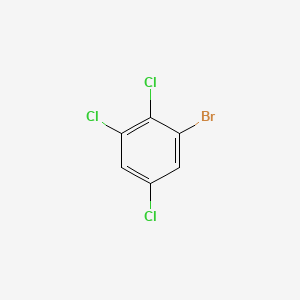

1-溴-2,3,5-三氯苯

描述

1-Bromo-2,3,5-trichlorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds such as 1-bromo-4-chlorobenzene , 1-bromo-2,3-dichlorobenzene , and 1,3-dibromo-5-chlorobenzene have been studied extensively. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of bromo-chlorobenzene derivatives, which can be extrapolated to understand 1-Bromo-2,3,5-trichlorobenzene.

Synthesis Analysis

The synthesis of bromo-chlorobenzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds of 1,3,5-tribromobenzene . Another approach is the N-Bromoacetamide-mediated domino cyclization and elimination of homoallylic trichloroacetimidates, which is a practical method for synthesizing brominated derivatives . These methods highlight the versatility of bromo-chlorobenzene compounds in chemical synthesis.

Molecular Structure Analysis

The molecular structure of bromo-chlorobenzene derivatives has been elucidated using various spectroscopic techniques. For instance, the molecular structure of chlorobenzene and bromobenzene has been derived from H,H dipole-dipole coupling constants obtained from NMR spectra . Crystallographic studies have also been conducted, as in the case of para-bromochlorobenzene, to determine the crystal structure and symmetry .

Chemical Reactions Analysis

The chemical reactivity of bromo-chlorobenzene derivatives can be inferred from studies on similar compounds. For example, the synthesis of 4,5-dihydrooxazoles from 1-bromo-2-amino-3-butene derivatives indicates the potential for bromo-chlorobenzene derivatives to undergo cyclization reactions . Additionally, dissociative electron attachment studies on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene reveal the formation of fragment anions and the influence of temperature on these processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-chlorobenzene derivatives have been characterized through experimental and theoretical investigations. Vibrational spectroscopy studies provide information on IR intensities, Raman activities, and frequency estimation analyses [6

科学研究应用

化学分析和光谱

1-溴-2,3,5-三氯苯已被研究其电子和结构方面,实验光谱带与理论计算结构对齐。热力学性质已从计算频率中获得,并且已确定该化合物在其结构内具有显著的电子转移性质。这对其在分析化学中的应用,特别是在光谱学(Arivazhagan, Muniappan, Meenakshi, & Rajavel, 2013)方面具有重要意义。

化学合成

在有机合成领域,1-溴-2,3,5-三氯苯和类似化合物已被用于各种化学反应。例如,其衍生物已用于合成非肽小分子拮抗剂(Bi, 2015),以及用于制备受体分子的分子支架(Wallace et al., 2005)。

环境化学

该化合物已成为环境化学研究的对象,特别是在水样品分析方面。已开发了检测三氯苯类化合物,包括1-溴-2,3,5-三氯苯,在水中的方法,使用固相萃取和气相色谱等技术(Russo & Avino, 2001)。

材料科学

在材料科学中,由于其高超极化率,该化合物已被评估其在非线性光学材料中的潜在用途,这是光学技术中使用的材料的重要性能(Arivazhagan et al., 2013)。

安全和危害

作用机制

Target of Action

The primary target of 1-Bromo-2,3,5-trichlorobenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic molecules and plays a crucial role in their chemical behavior .

Mode of Action

The interaction of 1-Bromo-2,3,5-trichlorobenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as a benzenonium ion . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s ability to undergo electrophilic aromatic substitution suggests it could potentially influence a wide range of biochemical processes that involve benzene ring-containing molecules .

Result of Action

The molecular and cellular effects of 1-Bromo-2,3,5-trichlorobenzene’s action would depend on the specific biochemical pathways it affects. Given its mode of action, it could potentially alter the structure and function of benzene ring-containing molecules, thereby influencing the cellular processes they are involved in .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2,3,5-trichlorobenzene. For instance, the compound’s reactivity might be affected by factors such as temperature, pH, and the presence of other chemical species . Additionally, its stability could be influenced by factors such as light exposure and storage conditions .

属性

IUPAC Name |

1-bromo-2,3,5-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIGJFAVHOCDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402674 | |

| Record name | 1-Bromo-2,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3,5-trichlorobenzene | |

CAS RN |

81067-38-1 | |

| Record name | 1-Bromo-2,3,5-trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81067-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

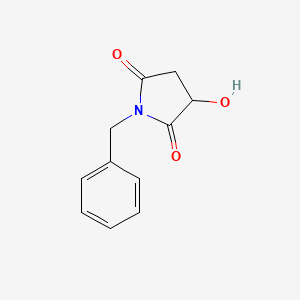

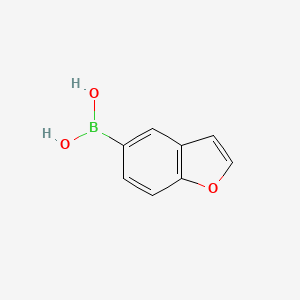

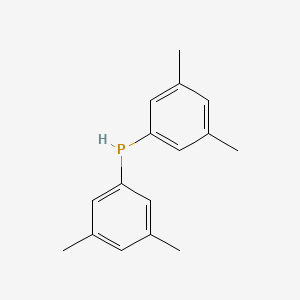

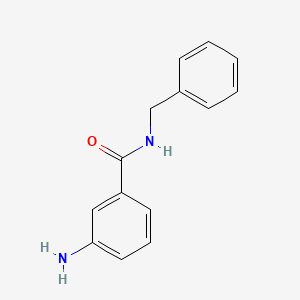

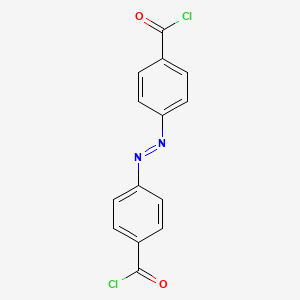

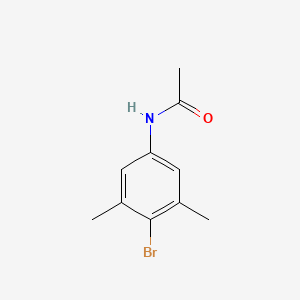

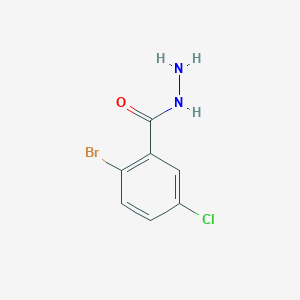

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)

![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)